molecular formula C11H12N2OS B1492816 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098135-92-1

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No. B1492816
CAS RN: 2098135-92-1
M. Wt: 220.29 g/mol
InChI Key: QRRGZHMYVBCAEX-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is an intriguing chemical compound with potential applications in cutting-edge scientific research. It is offered by various chemical suppliers, indicating its relevance in the field .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde, has been a topic of interest in recent scientific literature . Various strategies have been developed, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde molecule incorporates this thiophene structure, indicating its potential for diverse chemical properties and applications .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction . In these reactions, an iminyl radical is initially generated by a single-electron-transfer (SET) process .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . They are essential heterocyclic compounds and show a variety of properties and applications .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Moreover, thiophene derivatives find large application in material science .

Organic Field-Effect Transistors (OFETs)

Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

Coordination Chemistry

Thiophene derivatives are used in coordination chemistry . Coordination chemistry is the study of compounds formed between metal ions and other neutral or negatively charged molecules .

Organic Synthesis

Thiophene derivatives are used as intermediates in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones .

Solar Cells

Thiophene derivatives are used in the fabrication of solar cells . Solar cells are devices that convert light into electricity by the photovoltaic effect .

Future Directions

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is described as having potential applications in cutting-edge scientific research. This suggests that it may be a subject of future studies, particularly in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-13-7-9(3-5-14)11(12-13)10-4-6-15-8-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRGZHMYVBCAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

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